molecular formula C16H18N2O2 B7465672 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B7465672
M. Wt: 270.33 g/mol
InChI Key: BFRMKQJEDUZUCC-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione, also known as DASPMI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DASPMI is a spirocyclic compound that contains a diazaspiro ring system, which makes it an interesting molecule for researchers to study.

Mechanism of Action

The mechanism of action of 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, but it is believed to act as a DNA intercalator. 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to bind to DNA and inhibit DNA replication, which may contribute to its anticancer and antiviral activities.
Biochemical and Physiological Effects:
3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has also been shown to exhibit antiviral activity against HIV-1 and hepatitis B virus. In addition, 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been shown to exhibit antibacterial activity against Gram-positive bacteria.

Advantages and Limitations for Lab Experiments

3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a relatively simple molecule to synthesize, and it can be obtained in high purity with a good yield. However, 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione. One area of interest is the development of 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione-based anticancer drugs. Another area of interest is the synthesis of novel spirocyclic compounds using 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione and its effects on various biological systems.

Synthesis Methods

3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can be synthesized by reacting 3-phenylprop-2-enal with 1,2-diaminocyclohexane in the presence of acetic acid. The reaction yields 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione as a white solid with a yield of around 70%. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been investigated for its anticancer, antiviral, and antibacterial properties. In materials science, 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been used as a building block to synthesize novel spirocyclic compounds. In organic synthesis, 3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has been used as a chiral auxiliary to synthesize enantioenriched compounds.

properties

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-14-16(10-4-5-11-16)17-15(20)18(14)12-6-9-13-7-2-1-3-8-13/h1-3,6-9H,4-5,10-12H2,(H,17,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRMKQJEDUZUCC-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.